molecular formula C23H29N3O3 B2991976 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 955774-35-3

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2991976
CAS No.: 955774-35-3
M. Wt: 395.503
InChI Key: OVWHOSFVEXZPSX-UHFFFAOYSA-N
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Identification

Research into the metabolites of related compounds, such as 1-(1-(6-methoxyl-2-naphthyl)ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, reveals extensive metabolism in rats. Metabolites were identified in feces, bile, urine, and plasma using LC-MS/MS, showcasing the compound's extensive biotransformation (Lei-na Wang et al., 2007).

Chemical Synthesis Techniques

Several studies focus on the synthesis techniques for related tetrahydroisoquinoline compounds. For example, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation offers a mild, efficient, and versatile method for producing tetrahydroisoquinolinone products (S. Rakshit et al., 2011). Similarly, phenolic oxidative coupling and photolytic reactions have been employed to synthesize complex molecular structures, demonstrating the compound's utility in organic chemistry and synthesis (T. Kametani et al., 1971).

Pharmacological Potential

The synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives for their affinity towards apamin-sensitive binding sites suggest potential pharmacological applications. These compounds, derived from N-methyl-laudanosine and N-methyl-noscapine, demonstrate varying affinities, hinting at the therapeutic potential of structurally similar compounds (A. Graulich et al., 2006).

Antimicrobial and Material Science Applications

The synthesis and characterization of Ni(II) complexes with related ligands have shown promising results in antimicrobial studies and offer insights into their potential use in material science due to their unique structural and electrochemical properties (Lan‐Qin Chai et al., 2017).

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-26-14-4-5-19-15-17(8-11-21(19)26)12-13-24-22(27)23(28)25-16-18-6-9-20(29-2)10-7-18/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWHOSFVEXZPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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